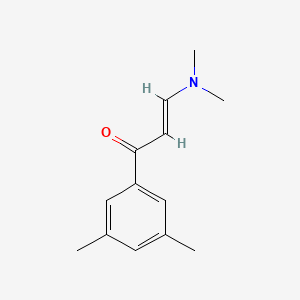
3-(Dimethylamino)-1-(3,5-dimethylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-1-(3,5-dimethylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(3,5-dimethylphenyl)prop-2-en-1-one typically involves the condensation of 3,5-dimethylbenzaldehyde with dimethylamine and an appropriate enone precursor. The reaction is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the process may include steps such as distillation, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-(3,5-dimethylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe or reagent in biochemical studies.
Industry: Used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-(3,5-dimethylphenyl)prop-2-en-1-one depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the enone moiety can undergo nucleophilic addition reactions.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-phenylprop-2-en-1-one: Similar structure but without the methyl groups on the phenyl ring.
3-(Dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one: Similar structure with a single methyl group on the phenyl ring.
Uniqueness
3-(Dimethylamino)-1-(3,5-dimethylphenyl)prop-2-en-1-one is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and physical properties. This structural feature may enhance its stability, solubility, or interaction with specific molecular targets.
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
(E)-3-(dimethylamino)-1-(3,5-dimethylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C13H17NO/c1-10-7-11(2)9-12(8-10)13(15)5-6-14(3)4/h5-9H,1-4H3/b6-5+ |
InChI Key |
VGCBKULVXRGNQH-AATRIKPKSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)C(=O)/C=C/N(C)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C=CN(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


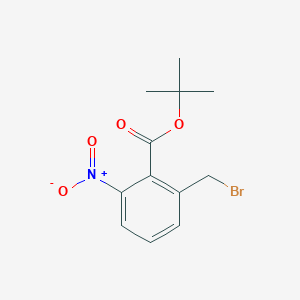
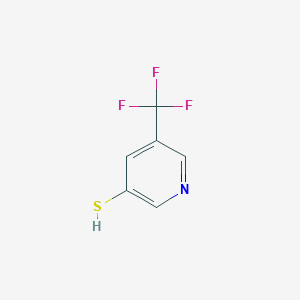
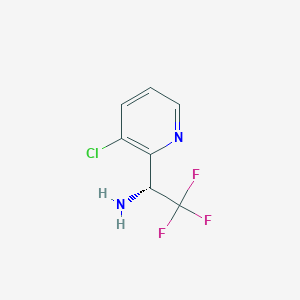
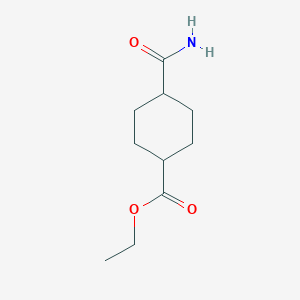
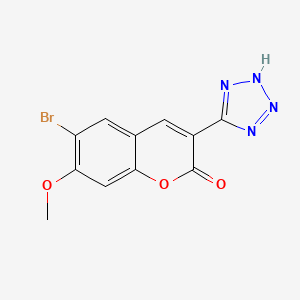
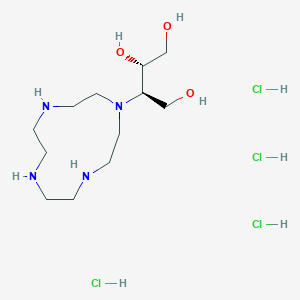
![(1S,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13037960.png)
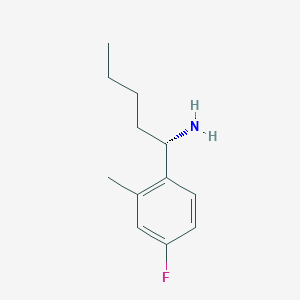
![1-Methyloctahydro-1H-pyrido[3,4-B][1,4]oxazine hcl](/img/structure/B13037970.png)
![3-Amino-6-chloroimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13037978.png)
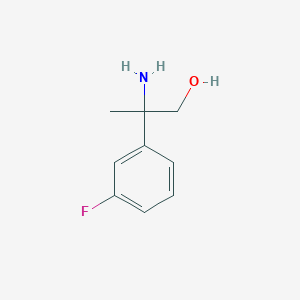
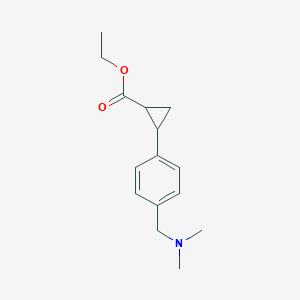
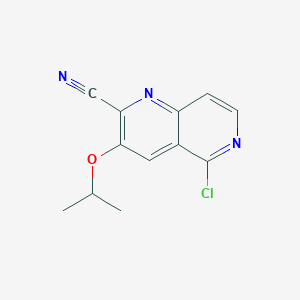
![6-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-(2-oxopropyl)imidazo[1,2-c]pyrimidin-5-one](/img/structure/B13038004.png)
